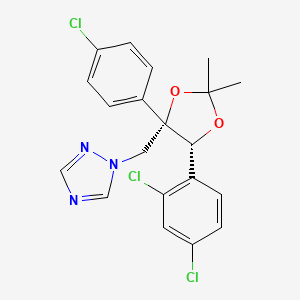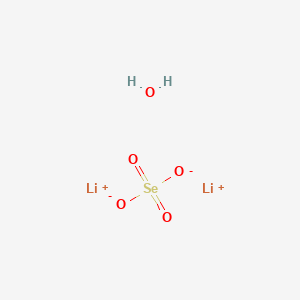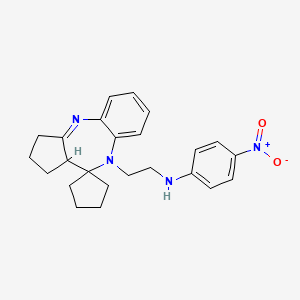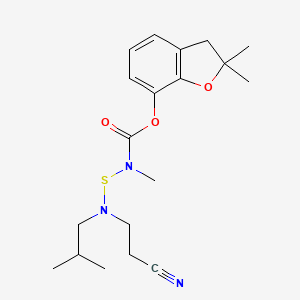
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzyl group, an ethyl group, a methyl group, a phenyl group, a thiadiazole ring, an azo linkage, and a dimethylammonium acetate moiety. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate typically involves multiple steps, including the formation of the thiadiazole ring, the azo coupling reaction, and the quaternization of the amine group.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a phenylhydrazine derivative with a thioamide under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from an aromatic amine. This step introduces the azo linkage into the molecule.
Quaternization of the Amine Group: The final step involves the quaternization of the amine group with benzyl chloride and dimethyl sulfate to form the dimethylammonium acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo linkage to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethylammonium groups, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole and azo groups.
Reduction: Amines derived from the reduction of the azo linkage.
Substitution: Substituted benzyl and dimethylammonium derivatives.
Applications De Recherche Scientifique
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The azo linkage and thiadiazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium chloride
- Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium bromide
Uniqueness
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate moiety, in particular, influences its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
85187-92-4 |
|---|---|
Formule moléculaire |
C30H36N6O2S |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;acetate |
InChI |
InChI=1S/C28H33N6S.C2H4O2/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-2(3)4/h6-17,20H,5,18-19,21H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
YKLXSRNQMPUILI-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


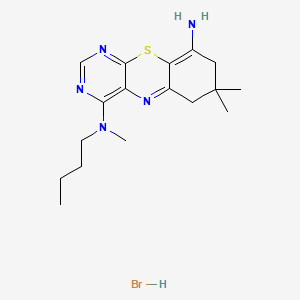
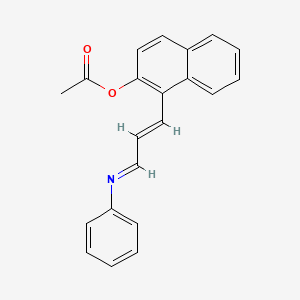
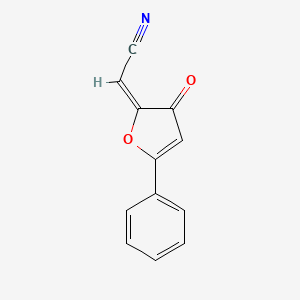

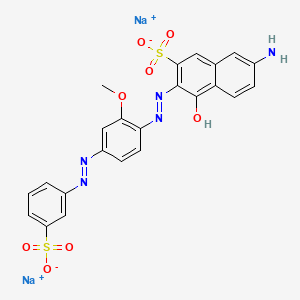

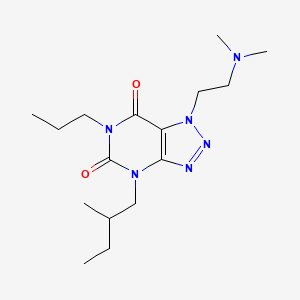
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
